
AZO-TERT-OCTANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Azobis(2,4,4-trimethylpentane) is a chemical compound with the molecular formula C16H34N2. It is an oil-soluble azo polymerization initiator that generates polymerization active species consisting only of hydrocarbons . This compound is commonly used in the manufacturing of plastics and photocurable materials due to its ability to initiate polymerization reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2,4,4-trimethylpentane) involves the reaction of 2,4,4-trimethylpentane with azobisisobutyronitrile (AIBN) under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the azo compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2,4,4-trimethylpentane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes to remove any impurities .
化学反应分析
Types of Reactions
2,2’-Azobis(2,4,4-trimethylpentane) primarily undergoes decomposition reactions to generate free radicals, which are essential for initiating polymerization reactions. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Decomposition: The decomposition of 2,2’-Azobis(2,4,4-trimethylpentane) is typically carried out at temperatures around 110°C in diphenyl ether.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide or sodium borohydride, depending on the desired outcome.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2,4,4-trimethylpentane) are free radicals, which then initiate the polymerization of monomers to form polymers .
科学研究应用
2,2’-Azobis(2,4,4-trimethylpentane) has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2’-Azobis(2,4,4-trimethylpentane) involves the generation of free radicals through the decomposition of the azo group. These free radicals then initiate the polymerization of monomers by breaking the double bonds and forming new covalent bonds, leading to the formation of long polymer chains . The molecular targets and pathways involved in this process are primarily related to the radical polymerization mechanism .
相似化合物的比较
Similar Compounds
Azobisisobutyronitrile (AIBN): A commonly used azo initiator with a similar mechanism of action but different structural properties.
2,2’-Azobis(2-methylbutyronitrile): Another azo initiator with comparable applications but distinct chemical characteristics.
1,1’-Azobis(cyclohexanecarbonitrile): Used for similar purposes but has a different molecular structure and decomposition temperature.
Uniqueness
2,2’-Azobis(2,4,4-trimethylpentane) is unique due to its oil-solubility and ability to generate polymerization active species consisting only of hydrocarbons. This makes it particularly suitable for applications in non-aqueous systems and high-temperature polymerization processes .
属性
CAS 编号 |
39198-34-0 |
|---|---|
分子式 |
C16H34N2 |
分子量 |
254.45 g/mol |
IUPAC 名称 |
bis(2,4,4-trimethylpentan-2-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 |
InChI 键 |
WPKWPKDNOPEODE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |
规范 SMILES |
CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


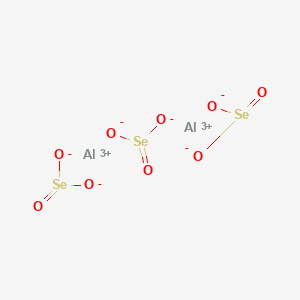
![BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER](/img/structure/B1620135.png)



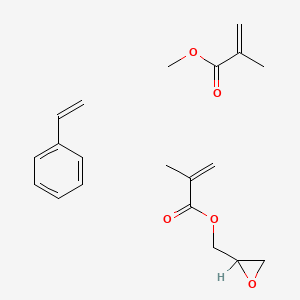
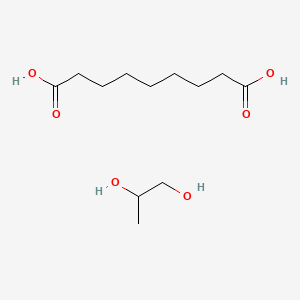
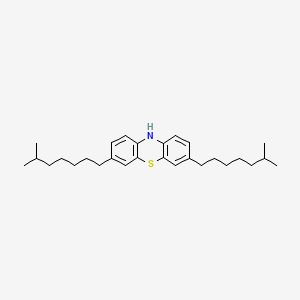
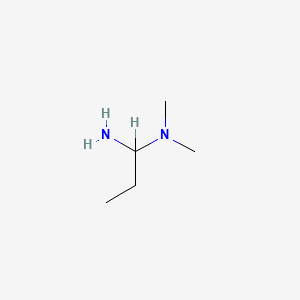
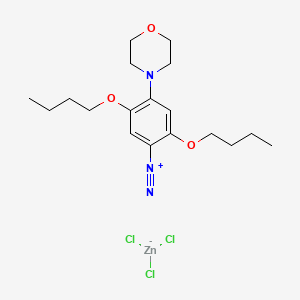
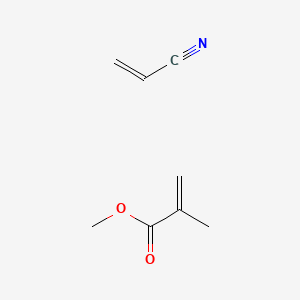
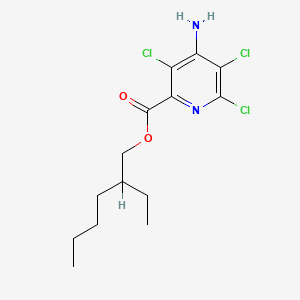
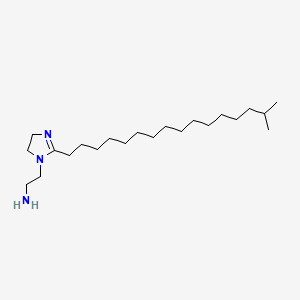
![Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1620154.png)
